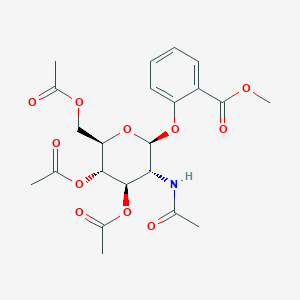![molecular formula C20H19N3O6S B11653748 [2-[(3,4-Dimethoxy-benzylidene)-hydrazono]-3-(4-hydroxy-phenyl)-4-oxo-thiazolidin-5-yl]-acetic acid](/img/structure/B11653748.png)
[2-[(3,4-Dimethoxy-benzylidene)-hydrazono]-3-(4-hydroxy-phenyl)-4-oxo-thiazolidin-5-yl]-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3,4-Dimethoxy-benzylidene)-hydrazono]-3-(4-hydroxy-phenyl)-4-oxo-thiazolidin-5-yl]-acetic acid: is a fascinating compound belonging to the thiazole family. Thiazoles are important heterocyclic molecules with diverse biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The compound’s structure consists of a thiazolidine ring fused with a phenyl ring and an acetic acid moiety.
Preparation Methods
Synthetic Routes:: Several synthetic routes lead to the formation of this compound. One common approach involves the condensation of 3,4-dimethoxybenzaldehyde with hydrazine hydrate, followed by cyclization with thiazolidine-4-one. The reaction proceeds under mild conditions and yields the desired product.
Industrial Production:: While industrial-scale production methods may vary, the synthetic route mentioned above can be adapted for large-scale manufacturing. Optimization of reaction conditions, solvent choice, and purification steps ensures efficient production.
Chemical Reactions Analysis
Reactivity:: The compound can undergo various reactions, including oxidation, reduction, and substitution. Notably:
Oxidation: Oxidative processes may modify the phenolic group or the thiazolidine ring.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: Substituents on the phenyl ring can be replaced via nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~) can be employed.
Reduction: Sodium borohydride (NaBH~4~) or catalytic hydrogenation (using Pd/C) are suitable.
Substitution: Alkyl halides or aryl halides serve as electrophiles.
Major Products:: The oxidation of the phenolic group may yield a carboxylic acid derivative, while reduction leads to the corresponding amine. Substitution reactions result in various derivatives with modified substituents.
Scientific Research Applications
Chemistry:: Researchers explore its reactivity, stability, and applications in organic synthesis.
Biology and Medicine::Antioxidant: Its radical scavenging activity makes it relevant for health-related studies.
Anti-inflammatory: Potential anti-inflammatory effects warrant investigation.
Antitumor: Its impact on cancer cells merits further research.
Mechanism of Action
The compound likely interacts with cellular targets, modulating pathways involved in oxidative stress, inflammation, and cell growth. Detailed studies are ongoing.
Comparison with Similar Compounds
While this compound shares features with other thiazoles, its unique substituents and reactivity set it apart. Similar compounds include 2-[(3,4-Dimethoxy-benzylidene)-hydrazono]-thiazolidin-4-one and related derivatives.
Properties
Molecular Formula |
C20H19N3O6S |
|---|---|
Molecular Weight |
429.4 g/mol |
IUPAC Name |
2-[(2Z)-2-[(Z)-(3,4-dimethoxyphenyl)methylidenehydrazinylidene]-3-(4-hydroxyphenyl)-4-oxo-1,3-thiazolidin-5-yl]acetic acid |
InChI |
InChI=1S/C20H19N3O6S/c1-28-15-8-3-12(9-16(15)29-2)11-21-22-20-23(13-4-6-14(24)7-5-13)19(27)17(30-20)10-18(25)26/h3-9,11,17,24H,10H2,1-2H3,(H,25,26)/b21-11-,22-20- |
InChI Key |
OVDZYPQEKHJBIV-RKDIDJBFSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N\N=C/2\N(C(=O)C(S2)CC(=O)O)C3=CC=C(C=C3)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN=C2N(C(=O)C(S2)CC(=O)O)C3=CC=C(C=C3)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2,5-Dimethoxyphenyl)-9-(3,4-dimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B11653666.png)
![1-[(2-Nitrophenyl)methyl]-4-(3,4,5-trimethoxybenzoyl)piperazine](/img/structure/B11653673.png)
![1-[(4-Bromophenyl)methyl]-4-(4-nitrobenzoyl)piperazine](/img/structure/B11653675.png)
![2-(pentylsulfanyl)-3-phenyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B11653688.png)

![14-butylsulfanyl-13-prop-2-enyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one](/img/structure/B11653696.png)
![14-butylsulfanyl-13-(3-methylphenyl)-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one](/img/structure/B11653716.png)
![(2E)-2-cyano-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-[4-(prop-2-en-1-yloxy)phenyl]prop-2-enamide](/img/structure/B11653720.png)
![{[3-(3-methylphenyl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl]sulfanyl}acetonitrile](/img/structure/B11653723.png)
![(5E)-5-({2-[2-(2-Methoxyphenoxy)ethoxy]-5-nitrophenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11653731.png)
![Ethyl 5-acetyl-4-methyl-2-[2-(2-methylphenoxy)acetamido]thiophene-3-carboxylate](/img/structure/B11653733.png)
![(6Z)-2-ethyl-5-imino-6-(3-methoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11653734.png)
![5-(cyclopropylcarbonyl)-4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11653736.png)
![Ethyl 4-{3-[4-(4-chlorobenzyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B11653757.png)
